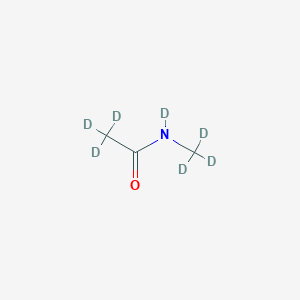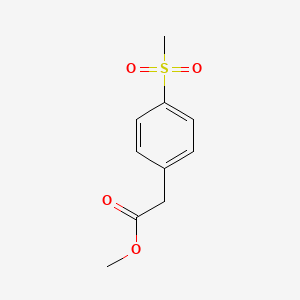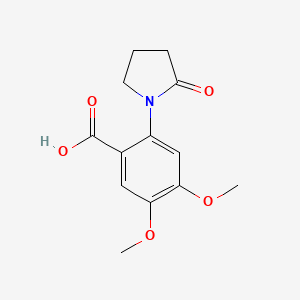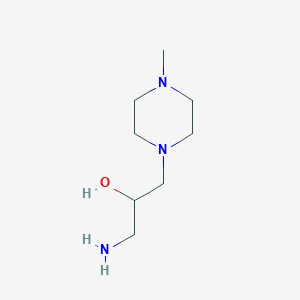
(S)-(-)-1,2,2-Triphenylethylamine
説明
(S)-(-)-1,2,2-Triphenylethylamine, also known as TPEA, is a chiral amine compound that has gained significant attention in recent years due to its potential applications in scientific research. TPEA is a versatile compound that can be synthesized using various methods, and its unique chemical structure has led to its use in a wide range of research applications. In
作用機序
The mechanism of action of (S)-(-)-1,2,2-Triphenylethylamine is not fully understood, but it is believed to interact with various receptors in the brain, including dopamine and serotonin receptors. (S)-(-)-1,2,2-Triphenylethylamine has been shown to increase the release of dopamine and serotonin in the brain, leading to increased activity in these neurotransmitter systems.
Biochemical and Physiological Effects:
(S)-(-)-1,2,2-Triphenylethylamine has been shown to have a range of biochemical and physiological effects. In animal studies, (S)-(-)-1,2,2-Triphenylethylamine has been shown to increase locomotor activity, induce hyperthermia, and increase heart rate and blood pressure. (S)-(-)-1,2,2-Triphenylethylamine has also been shown to have anxiogenic effects, leading to increased anxiety in animal models.
実験室実験の利点と制限
One of the main advantages of (S)-(-)-1,2,2-Triphenylethylamine is its versatility in scientific research applications. (S)-(-)-1,2,2-Triphenylethylamine can be used in a wide range of research areas, including organic synthesis, catalysis, and neuroscience. (S)-(-)-1,2,2-Triphenylethylamine is also relatively easy to synthesize, making it a cost-effective research tool. However, one limitation of (S)-(-)-1,2,2-Triphenylethylamine is its potential toxicity, which can limit its use in certain research applications.
将来の方向性
There are many potential future directions for (S)-(-)-1,2,2-Triphenylethylamine research. One area of interest is the development of (S)-(-)-1,2,2-Triphenylethylamine-based drugs for the treatment of neurodegenerative diseases. (S)-(-)-1,2,2-Triphenylethylamine has also been studied for its potential use in the treatment of addiction and depression. Additionally, (S)-(-)-1,2,2-Triphenylethylamine can be used as a chiral selector in chromatography, and there is potential for the development of new (S)-(-)-1,2,2-Triphenylethylamine-based chiral selectors with improved properties. Finally, (S)-(-)-1,2,2-Triphenylethylamine can be used as a building block in the synthesis of complex organic molecules, and there is potential for the development of new synthetic routes using (S)-(-)-1,2,2-Triphenylethylamine.
Conclusion:
In conclusion, (S)-(-)-1,2,2-Triphenylethylamine is a versatile compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. (S)-(-)-1,2,2-Triphenylethylamine can be synthesized using various methods, and its use in scientific research has led to important discoveries in a wide range of research areas. (S)-(-)-1,2,2-Triphenylethylamine has potential future applications in the treatment of neurodegenerative diseases, addiction, and depression, and there is also potential for the development of new (S)-(-)-1,2,2-Triphenylethylamine-based chiral selectors and synthetic routes.
科学的研究の応用
(S)-(-)-1,2,2-Triphenylethylamine has been widely used in scientific research due to its unique chemical structure and potential applications. (S)-(-)-1,2,2-Triphenylethylamine has been used as a chiral selector in chromatography, as a ligand in asymmetric catalysis, and as a building block in the synthesis of complex organic molecules. (S)-(-)-1,2,2-Triphenylethylamine has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
(1S)-1,2,2-triphenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N/c21-20(18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19-20H,21H2/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCGGZYGIWLSAT-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(C2=CC=CC=C2)C3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584252 | |
| Record name | (1S)-1,2,2-Triphenylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(-)-1,2,2-Triphenylethylamine | |
CAS RN |
352535-04-7 | |
| Record name | (1S)-1,2,2-Triphenylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[3-Oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-YL]acetic acid](/img/structure/B1611714.png)
![2-Amino-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid;hydrochloride](/img/structure/B1611715.png)
![Azane;[(1R,2R,3R,4S,5R,6R)-2,3-dihydroxy-4,5,6-triphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B1611716.png)



![6-{4-[(tert-Butoxy)carbonyl]-3-methylpiperazin-1-yl}pyridine-3-carboxylic acid](/img/structure/B1611722.png)



